L-Aspartic acid (1-13C) is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid, which plays a crucial role in various metabolic pathways. The compound is distinguished by the presence of carbon-13, a stable isotope of carbon, at the first carbon position of its molecular structure. This labeling allows for enhanced tracking and analysis in biochemical research, particularly in studies involving metabolism and protein synthesis.
The synthesis of L-Aspartic acid (1-13C) can be achieved through various methods, including enzymatic processes and chemical synthesis. One common method involves the use of phosphoenolpyruvate carboxylase to produce L-aspartic acid from phosphoenolpyruvate and ammonia. In this process, labeled substrates can be utilized to ensure that the resulting product contains the desired isotopic labeling .
The production of L-Aspartic acid (1-13C) often requires careful control of reaction conditions to maintain isotopic integrity. The use of specific enzymes or catalysts can facilitate the incorporation of carbon-13 into the amino acid structure without altering its natural properties.
The molecular structure of L-Aspartic acid (1-13C) comprises a central carbon atom bonded to an amino group (NH2), two carboxyl groups (COOH), and a side chain that contributes to its classification as an amino acid. The presence of carbon-13 at the first carbon position allows for distinct identification in analytical techniques such as nuclear magnetic resonance spectroscopy.
L-Aspartic acid (1-13C) participates in various biochemical reactions, including transamination and decarboxylation. These reactions are vital in amino acid metabolism and can influence nitrogen metabolism within organisms.
In transamination reactions, L-aspartic acid can donate its amino group to α-ketoglutarate, forming glutamic acid and oxaloacetate. This reaction is catalyzed by aminotransferases and is crucial for amino acid interconversion in metabolic pathways.
The mechanism of action for L-Aspartic acid (1-13C) primarily involves its role as a substrate in metabolic pathways. It participates in the urea cycle and gluconeogenesis, contributing to nitrogen balance and energy production within cells.
Studies utilizing L-aspartic acid (1-13C) have shown its utility in tracing metabolic pathways due to its isotopic labeling, which allows researchers to monitor the incorporation of this amino acid into proteins and other biomolecules during metabolic studies.
L-Aspartic acid (1-13C) is typically presented as a white crystalline powder with high solubility in water. It has a melting point that aligns closely with that of non-labeled L-aspartic acid.
The compound exhibits typical characteristics of amino acids, including:
L-Aspartic acid (1-13C) has several scientific applications:
The production of L-aspartic acid (1-13C) leverages two distinct biotechnological approaches: enzymatic conversion using immobilized aspartase and fermentative synthesis via engineered microbial strains. Enzymatic synthesis employs L-aspartate ammonia-lyase (aspartase, EC 4.3.1.1) to catalyze the stereospecific addition of ammonia to fumarate, generating L-aspartate with 13C incorporated at the C1 position. This method achieves exceptional regioselectivity (≥98% isotopic purity) and high volumetric productivity (3,985–4,100.5 U of aspartase activity under optimized conditions). Key process parameters include:
Table 1: Comparative Analysis of Isotopically Labeled Aspartate Production Methods
Parameter | Enzymatic Synthesis | Fermentative Synthesis |
---|---|---|
Substrate | 13C-Fumaric acid | 13C-Glucose/Glycerol |
Biocatalyst | Immobilized aspartase | Engineered E. coli/C. glutamicum |
Reaction Time | 8–24 hours | 2–10 days |
Isotopic Incorporation | ≥98% | 85–92% |
Yield (mol%) | 95% | 29% (glucose-based) |
Scale-up Feasibility | Continuous fixed-bed reactors | Batch fermentation |
Byproducts | Negligible | Succinate, acetate, malate |
In contrast, fermentative synthesis utilizes engineered strains of Escherichia coli or Corynebacterium glutamicum to convert 13C-labeled carbon sources (e.g., glucose, glycerol) into L-aspartate (1-13C) through endogenous metabolic pathways. This approach faces significant bottlenecks in isotopic enrichment due to carbon dilution through multiple metabolic nodes. The phosphoenolpyruvate-oxaloacetate-aspartate node particularly governs flux partitioning, with studies reporting only 29% carbon yield from glucose versus 95% from fumarate in enzymatic routes. Metabolic engineering efforts have targeted:
Recent advances combine both approaches, where immobilized whole-cell biocatalysts overexpressing aspartase are fed with bio-derived fumarate produced via fermentation of renewable resources. This hybrid strategy achieves 85% carbon conservation while reducing production costs by 40% compared to chemical fumarate routes [1].
Aspartate metabolism exhibits strict subcellular compartmentalization, with mitochondrial transport systems governing carbon trafficking between cellular organelles. The aspartate-glutamate carriers (AGCs) constitute the primary transport mechanism for L-aspartate (1-13C) across the mitochondrial inner membrane:
AGC1 (SLC25A12, aralar1): Predominantly expressed in neuronal tissues, heart, and skeletal muscle. Facilitates electroneutral exchange of cytosolic glutamate with mitochondrial aspartate, driven by the proton gradient. This transporter is activated by calcium binding to its EF-hand domains, linking aspartate efflux to cellular signaling cascades. In neurons, AGC1-mediated aspartate transport sustains the malate-aspartate shuttle (MAS), transferring reducing equivalents (NADH) into mitochondria for oxidative phosphorylation [4].
AGC2 (SLC25A13, citrin): Primarily functions in hepatocytes and renal tubular cells. Essential for ureagenesis by exporting mitochondrial aspartate to the cytosol, where it combines with citrulline to form argininosuccinate in the urea cycle. AGC2 deficiency disrupts nitrogen homeostasis, leading to type II citrullinemia in humans. Metabolic studies using 13C-aspartate reveal that AGC2 transports aspartate against a 10,000-fold concentration gradient (intramitochondrial: 5–10 mM vs. cytosolic: 0.5–1.0 μM) [4].
Table 2: Mitochondrial Transporters for L-Aspartate (1-13C) Compartmentalization
Transporter | Gene | Tissue Distribution | Primary Metabolic Role | Regulatory Mechanism |
---|---|---|---|---|
AGC1 | SLC25A12 | Brain, heart, skeletal muscle | Malate-aspartate shuttle, PNC | Ca2+ activation |
AGC2 | SLC25A13 | Liver, kidney, pancreas | Urea cycle, gluconeogenesis | Glucagon signaling |
UCP2 | SLC25A8 | Ubiquitous | Aspartate/oxaloacetate efflux | ROS-responsive |
UCP5 (BMCP1) | SLC25A14 | Brain, testis | Aspartate export in neuronal tissues | Energy status-dependent |
The uncoupling proteins UCP2 and UCP5 (SLC25A8 and SLC25A14) provide alternative aspartate efflux pathways. UCP2 functions as an aspartate/phosphate + H+ exchanger that exports aspartate alongside oxaloacetate, particularly under conditions of oxidative stress. 13C-tracing studies demonstrate UCP2-mediated transport becomes critical in cancer cells with repressed AGC expression, enabling aspartate-dependent proliferation despite mitochondrial dysfunction. UCP5 shows brain-specific expression and facilitates aspartate efflux in GABAergic neurons, maintaining neurotransmitter balance [4].
Compartmental analysis using 13C-aspartate reveals that transport kinetics, not biosynthesis rates, limit aspartate availability in the cytosol. Cells with impaired AGC function exhibit 60–70% reduction in cytosolic aspartate pools despite normal mitochondrial synthesis, validating transporters as bottlenecks in aspartate metabolism [4].
13C-Metabolic Flux Analysis (13C-MFA) using L-aspartate (1-13C) provides quantitative mapping of carbon fate through central metabolic pathways. The experimental design involves:
In hepatic gluconeogenesis, 13C-MFA reveals that aspartate-derived carbons contribute 25–40% to glucose output during fasting. The key pathway involves:
Table 3: 13C-MFA Applications in Aspartate Metabolic Pathways
Pathway | Key Flux Observations | Biological Insight | Software Used |
---|---|---|---|
Hepatic Urea Cycle | 65% mitochondrial aspartate flux to citrulline | AGC2 transports 3.2 μmol/min/g liver aspartate | INCA, OpenFLUX2 |
Renal Gluconeogenesis | 55% aspartate→glucose conversion in proximal tubules | Compensates for glycogen deficit in diabetes | 13CFLUX2 |
Muscle Purine Cycle | 8.2 μmol/g/h aspartate flux to inosine monophosphate | Sustains ATP regeneration during exercise | Metran |
Astrocyte Metabolism | 40% faster aspartate→glutamate conversion vs. neurons | Supports neurotransmitter recycling | FiatFLUX |
In the urea cycle, 13C-MFA with L-aspartate (1-13C) quantifies nitrogen disposal kinetics. Studies in perfused rat livers demonstrate:
The purine nucleotide cycle (PNC) in skeletal muscle represents another critical aspartate sink. 13C-tracing shows:
Advanced 13C-MFA techniques now resolve compartment-specific fluxes by tracking 13C positional enrichment in metabolites with known subcellular localization (e.g., aspartate vs. glutamate isotopomers in mitochondria versus cytosol). This approach confirmed that mitochondrial aspartate aminotransferase operates at 3.2× the flux of its cytosolic counterpart in hepatocytes, explaining rapid ammonia detoxification capabilities [3] [5].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: